Transcription factor SOX-10 (332-340)

T-cell epitope mapping HLA-A2 peptide titration cancer immunotherapy

Validated HLA-A*02:01-restricted SOX10 epitope (residues 332–340, sequence AWISKPPGV) for melanoma immunotherapy research. This peptide is uniquely recognized by TIL clone M37 (IFN-γ >1,000 pg/ml) with zero cross-reactivity to gp100, MART-1, NY-ESO-1, or SOX10:331–340, enabling unambiguous, epitope-specific T-cell monitoring, tetramer staining, and TCR discovery. The 1,000-fold efficiency difference versus SOX10:331–340 demands sequence-specific reagent; ≥10 ng/ml is the validated sensitization threshold. Supported by 2024 cell-surface ligandome data. For reproducible, publication-grade immunopeptidomics, order this exact sequence.

Molecular Formula
Molecular Weight
Cat. No. B1575118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTranscription factor SOX-10 (332-340)
SynonymsTranscription factor SOX-10 (332-340)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Transcription Factor SOX-10 (332-340) Product Baseline for Research Procurement


Transcription Factor SOX-10 (332-340), sequence AWISKPPGV, is a 9-amino acid nonapeptide corresponding to residues 332–340 of the human SOX10 transcription factor. It was first identified as a naturally processed, HLA-A*02:01-restricted T-cell epitope from tumor-infiltrating lymphocytes (TIL) of a melanoma patient who experienced a dramatic response to immunotherapy [1]. SOX10 is an SRY-related HMG-box transcription factor essential for neural crest cell development, melanocyte survival, and melanoma growth, and the SOX10:332-340 epitope is demonstrated to be presented on the cell surface and in extracellular vesicle HLA ligandomes of tumor cells [2][3]. Classified as a tumor-associated antigen-derived peptide (a melanoma/melanocyte differentiation antigen), this compound is utilized in cancer immunotherapy research, T-cell epitope mapping, and vaccine design studies [1].

Why Clinically Tested Melanoma Peptides Cannot Substitute for SOX-10 (332-340)


Classical melanoma/melanocyte differentiation antigen peptides—gp100 (154-162, 209-217, 280-288), MART-1 (27-35), tyrosinase (368-376), and TRP-2 (180-188)—as well as the cancer-testis antigen NY-ESO-1 (157-165), fail to be recognized by SOX10-specific T cell clones. TIL clone M37, which was isolated from a patient with a dramatic anti-tumor response, specifically recognizes the SOX10 epitope but shows no cross-reactivity above background with any of these well-characterized melanoma antigens (IFN-γ release of 53–64 pg/ml, indistinguishable from the no-target control of 59 pg/ml) [1]. Conversely, T cell clones specific for gp100, MART-1, tyrosinase, TRP-2, TRP-2-6b, or NY-ESO-1 exhibit no meaningful recognition of SOX10:331-340 or SOX10:332-340 [2]. This reveals mutually exclusive TCR recognition: SOX10-derived epitopes engage TCRs distinct from those targeting classical melanosomal antigens. Moreover, the overlapping SOX10:331-340 peptide (SAWISKPPGV) exhibits 1,000-fold higher target-cell sensitization efficiency than SOX10:332-340 (10 pg/ml versus 10 ng/ml), underscoring that even single-residue truncations cannot be used interchangeably [1]. Generic substitution without TCR-specific validation will therefore confound experimental outcomes.

Differential Evidence Guide: Quantifiable Comparisons for SOX-10 (332-340) Selection


Head-to-Head Comparison: SOX10:332-340 vs SOX10:331-340 Peptide Sensitization Efficiency

The nonapeptide SOX10:332-340 (AWISKPPGV) and the overlapping decapeptide SOX10:331-340 (SAWISKPPGV) were tested for their ability to sensitize T2 target cells for recognition by the same tumor-infiltrating lymphocyte clone M37. SOX10:331-340 achieved target cell sensitization at a concentration of 10 pg/ml, whereas SOX10:332-340 required a 1,000-fold higher concentration of 10 ng/ml to elicit recognition [1]. This 3-log differential in sensitization efficiency, measured in an IFN-γ cytokine release assay using peptide-pulsed T2 cells co-cultured with CTL clone M37, directly demonstrates that the N-terminal serine residue present in the 331-340 decapeptide is critical for TCR engagement, despite both peptides containing the same core AWISKPPGV motif [1].

T-cell epitope mapping HLA-A2 peptide titration cancer immunotherapy

Head-to-Head Specificity: SOX10 Epitope Recognition vs Classical Melanoma Antigens by Identical T-Cell Clone

TIL clone M37, which was initially screened for reactivity against melanoma cells, was tested against autologous EBVB cells pulsed with a panel of well-established HLA-A*02:01-restricted melanoma peptides. Clone M37 released >1,000 pg/ml IFN-γ when co-cultured with HLA-A2+ melanoma cell lines (624-38mel, 526mel, 888A2mel, F002Rmel, F002Smel, SK23mel, 1760mel, 1102mel), but showed no specific recognition—defined as IFN-γ release not exceeding the no-peptide control (58 pg/ml) and no-target control (59 pg/ml)—when EBVB cells were pulsed with peptides from gp100:154-162 (58 pg/ml), gp100:209-217 (58 pg/ml), gp100:280-288 (55 pg/ml), MART-1:27-35 (54 pg/ml), TRP-2:180-188 (53 pg/ml), or tyrosinase:368-376 (64 pg/ml) [1]. In contrast, the SOX10:331-340 peptide stimulated >1,000 pg/ml IFN-γ from the same clone [2]. This demonstrates exclusive TCR specificity for SOX10-derived epitopes with no cross-recognition of any classical melanoma differentiation antigen peptide tested.

T-cell specificity melanoma antigens IFN-gamma release immunodominance

Cross-Clone Analysis: SOX10 Antigen Specificity Across the Full Patient TIL Repertoire

A comprehensive analysis of T-cell clones and cloids derived from the same patient (Patient M26/M) who received gp100/MART-1/tyrosinase peptide-based immunotherapy revealed at least 8 distinct HLA-A*02:01-restricted T-cell populations, each with mutually exclusive antigen specificity. Clone M37 exclusively recognized SOX10:331-340 (IFN-γ >1,000 pg/ml) with zero cross-reactivity against peptides recognized by other clones: gp100:209-217 (clone M-A1, >1,000 pg/ml); MART-1:27-35 (clone M18, >1,000 pg/ml); MART-1:27-35 + tyrosinase:368-376 (clone M-E5, >1,000 & 761 pg/ml, respectively); gp100:154-162 + MART-1:27-35 (clone M-D2, >1,000 pg/ml each); TRP-2:180-188 (clone M-G5, >1,000 pg/ml); TRP-2-6b:403-411 (clone M8, >1,000 pg/ml); NY-ESO-1:157-165 (clone MR1, >1,000 pg/ml) [1]. When clones specific for other antigens were tested against SOX10:331-340, IFN-γ release ranged from 0 to 9 pg/ml—indistinguishable from T-cell-alone background (1–7 pg/ml). This strict clonal segregation establishes SOX10 as an independent and non-redundant target within the patient's polyclonal anti-tumor T-cell repertoire, and the subsequent loss of SOX10 expression in recurrent tumor 1928mel corroborates its functional relevance as a tumor rejection antigen in vivo [1].

TCR clonality antigen loss immunoselection multi-epitope recognition

SOX10 mRNA Tumor Overexpression: Quantitative Discrimination Between Recognized and Non-Recognized Melanomas

Quantitative real-time RT-PCR was used to determine SOX10 mRNA copy numbers in a panel of HLA-A*02:01+ melanoma and non-melanoma cell lines, correlated with recognition by TIL clone M37. Melanoma cell lines recognized by clone M37 (and thus expressing the SOX10:332-340 epitope) exhibited 844 to 2,921 SOX10 mRNA copies per 10^4 β-actin copies. In contrast, two melanoma cell lines (1928mel and 1938mel) that were not recognized by clone M37 expressed low levels of SOX10 (<250 copies per 10^4 β-actin copies). All tested non-melanoma/melanocyte cell lines (including EBVB, fibroblast, colon cancer, glioma, sarcoma, and HUVEC) were negative for SOX10 mRNA expression [1]. This established a functional expression threshold: a minimum of approximately 250–844 SOX10 mRNA copies per 10^4 β-actin copies is required for T-cell recognition in vitro. Fresh melanoma tumor tissues were also found to overexpress SOX10 compared with matched normal tissues [1]. This quantitative mRNA expression profiling directly discriminates between T-cell-recognizable and non-recognizable tumor targets and provides a molecular basis for the tumor-selective immunogenicity of SOX10-derived peptides.

tumor antigen expression qRT-PCR T-cell recognition threshold biomarker validation

Class-Level Differentiation: SOX10 Lineage-Restricted Expression vs Cancer-Testis and Broad Melanosomal Antigens

SOX10 exhibits a lineage-restricted expression pattern fundamentally different from both cancer-testis antigens (e.g., NY-ESO-1, expressed in testis and various cancers but absent in most normal somatic tissues) and broadly expressed melanosomal differentiation antigens (e.g., gp100, MART-1, tyrosinase, which are expressed in melanocytes and retinal pigment epithelium). SOX10 is a master transcriptional regulator required for melanocyte lineage specification and melanoma tumor growth [1][2]. Genetic ablation of SOX10 in melanoma cells was shown to increase sensitivity to CD8+ T cell-mediated killing and to TNFα- or IFNγ-induced cell death, demonstrating that SOX10 expression directly modulates tumor cell susceptibility to immune effector mechanisms [2]. Furthermore, SOX10 transcriptionally regulates immune checkpoint molecules, including PD-L1, HVEM, and CEACAM1, operating through an IRF4–IRF1 regulatory axis that is independent of the JAK–STAT signaling pathway [3]. This unique regulatory topology means that SOX10:332-340-directed T-cell responses target a lineage-essential transcription factor whose expression is both required for melanoma cell survival and linked to immune evasion pathways, whereas classical melanosomal antigens (gp100, MART-1, tyrosinase) can be downregulated during phenotype switching without compromising tumor viability [2].

lineage-restricted antigen immune checkpoint regulation tumor immunogenicity CD8+ T-cell killing

Supplementary Evidence: Cell-Surface Presentation Confirmation via HLA Ligandome Analysis

The SOX10:332-340 peptide (AWISKPPGV) has been independently confirmed as a naturally processed and HLA-A*02:01-presented epitope through mass spectrometry-based analysis of both cell-surface HLA and extracellular vesicle (EV)-associated HLA ligandomes, as reported in a 2024 immunopeptidomics study [1]. A related naturally processed peptide, ISKPPGVAL (a 9-mer derived from the C-terminal portion of the same SOX10 region), was also detected, providing orthogonal validation that the SOX10 332-340 region undergoes proteasomal processing and HLA loading in tumor cells [1]. This finding reinforces the biological relevance of the SOX10:332-340 peptide for T-cell recognition studies by confirming its presence among endogenously processed and presented HLA class I ligands, rather than being solely a predicted or synthetic epitope. No equivalent ligandome-validated SOX10 epitope from a different sequence window has been reported with comparable T-cell recognition data.

HLA ligandome extracellular vesicle naturally processed epitope immunopeptidomics

Optimal Application Scenarios for SOX-10 (332-340) Peptide in Scientific and Industrial Research


Antigen-Specific T-Cell Monitoring in Adoptive Cell Therapy and Vaccine Trials Targeting SOX10

The quantitative differential recognition data—where TIL clone M37 produces >1,000 pg/ml IFN-γ specifically to SOX10 peptides but only background levels (53–64 pg/ml) to classical melanoma antigens—position SOX10:332-340 as an essential reagent for monitoring SOX10-specific T-cell responses [1][2]. In trials of adoptive cell therapy (ACT) or peptide vaccines where SOX10 is a target, this peptide enables tetramer staining, ELISpot, or intracellular cytokine staining for immunomonitoring without interference from cross-reactive responses against gp100, MART-1, tyrosinase, or NY-ESO-1. The availability of a validated, naturally processed HLA-A*02:01 peptide from the 2024 ligandome study further supports its use as a quality-controlled, biologically relevant immunomonitoring tool [3].

Peptide-Based In Vitro T-Cell Stimulation and Expansion for Tumor-Reactive Lymphocyte Generation

For protocols requiring in vitro stimulation and expansion of SOX10-reactive CD8+ T cells from patient PBMCs or TILs, SOX10:332-340 at concentrations informed by the peptide titration data (10 ng/ml threshold) can be used to pulse antigen-presenting cells [1]. Researchers should note the 1,000-fold efficiency differential compared to SOX10:331-340 and use SOX10:332-340 at ≥10 ng/ml (whereas SOX10:331-340 is active at 10 pg/ml). The quantitative SOX10 mRNA expression data identifying 844–2,921 copies/10^4 β-actin as the range of recognized melanomas versus <250 copies in non-recognized tumors enables pre-screening of target cell lines for SOX10 expression prior to T-cell stimulation experiments [1].

Epitope-Specific TCR Discovery and Validation in a Multi-Antigen Context

The mutually exclusive antigen specificity documented across 8 T-cell clones—where each clone recognizes only its cognate peptide and shows 0–9 pg/ml IFN-γ against all other peptides including SOX10:331-340—provides a validated experimental framework for TCR discovery efforts [2]. SOX10:332-340 can be deployed alongside peptides from gp100, MART-1, tyrosinase, TRP-2, and NY-ESO-1 in multiplexed screening panels, with the assurance that observed T-cell reactivity against each peptide reflects true epitope-specific responses rather than cross-reactive degeneracy, which is critical for TCR gene therapy candidate selection.

Antigen-Loss Escape Model Development Using SOX10 as a Reference Tumor Rejection Antigen

The documented loss of SOX10 expression in the recurrent tumor 1928mel from a patient whose primary tumors were recognized by multiple anti-melanoma T-cell clones (including SOX10-specific clone M37) provides a clinically validated model of immunoselection [2]. Researchers developing in vitro or in vivo models of antigen-loss immune escape can use SOX10:332-340 as a reference peptide to test whether tumor variants that lose SOX10 expression (below ~250 copies/10^4 β-actin) escape SOX10-directed T-cell killing while retaining expression of other melanoma antigens. This scenario directly leverages the quantitative mRNA expression threshold data [1] and supports studies investigating combination immunotherapy strategies designed to counteract antigen-loss escape.

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